Ethyl 6-methylhept-4-enoate
CAS No.: 112604-90-7
Cat. No.: VC19140900
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112604-90-7 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | ethyl 6-methylhept-4-enoate |
| Standard InChI | InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h5,7,9H,4,6,8H2,1-3H3 |
| Standard InChI Key | JZCOOEMEVYKIMT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC=CC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 6-methylhept-4-enoate (C₁₀H₁₈O₂) consists of an ethyl ester group linked to a hept-4-enoic acid backbone substituted with a methyl group at the sixth carbon. The double bond at C4 introduces geometric isomerism, though the predominant configuration (E or Z) remains unspecified in most literature . Key structural attributes include:
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Molecular formula: C₁₀H₁₈O₂
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Molecular weight: 170.25 g/mol (calculated)
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Functional groups: Ester (RCOOR'), alkene (C=C)
Physical Properties
While experimental data for this specific compound are sparse, estimates based on structural analogs suggest:
| Property | Value/Description |
|---|---|
| Boiling point | ~200–220°C (estimated) |
| Density | ~0.89–0.92 g/cm³ |
| Solubility | Insoluble in water; miscible with organic solvents (e.g., ethanol, diethyl ether) |
The compound’s volatility and ester functionality make it suitable for applications in fragrance and flavor industries .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Ethyl 6-methylhept-4-enoate is typically synthesized via esterification or transesterification. One common route involves:
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Acid-Catalyzed Esterification:
Reacting 6-methylhept-4-enoic acid with ethanol in the presence of sulfuric acid:Yields are optimized using Dean-Stark traps to remove water.
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Reformatsky Reaction:
Employing zinc-mediated coupling of ethyl bromoacetate with 6-methylhept-4-enal:This method avoids harsh acids but requires anhydrous conditions.
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors with immobilized lipases or acidic resins to enhance efficiency. Palladium catalysts may facilitate double-bond preservation during processing.
Chemical Reactivity and Functional Transformations
The compound’s reactivity stems from its ester and alkene groups:
Hydrolysis
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Acidic Hydrolysis: Yields 6-methylhept-4-enoic acid and ethanol.
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Basic Hydrolysis (Saponification): Produces the sodium salt of the acid.
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding ethyl 6-methylheptanoate:
This reaction is critical for modifying volatility in fragrance applications .
Oxidation
Potassium permanganate (KMnO₄) oxidizes the alkene to a diol or ketone, depending on conditions:
Such derivatives are explored as polymer precursors .
Applications in Industry and Research
Flavor and Fragrance Industry
Ethyl 6-methylhept-4-enoate’s fruity aroma profile (reminiscent of apple or pineapple) makes it valuable in:
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Food flavorings: Enhances synthetic fruit essences.
Pharmaceutical Intermediates
The ester serves as a precursor in synthesizing prodrugs or bioactive molecules. For example, hydrolysis to 6-methylhept-4-enoic acid may yield anti-inflammatory analogs.
Materials Science
Functionalization via oxidation or copolymerization produces specialty polymers with tailored flexibility and thermal stability .
Biological Activity and Toxicology
Limited studies exist on its direct biological effects, but related esters exhibit:
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Antimicrobial Activity: Disruption of microbial cell membranes.
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Enzyme Inhibition: Interaction with lipases or esterases.
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| Methyl 6-methylhept-4-enoate | Shorter ethyl chain; higher volatility | Solvents, quick-drying coatings |
| Ethyl 6-methylheptanoate | Saturated backbone; lower reactivity | Plasticizers, lubricants |
| Ethyl 4-methylhept-4-enoate | Altered branch position; distinct aroma | Specialty fragrances |
The ethyl ester’s balance of stability and reactivity positions it uniquely for multifunctional use .
Future Research Directions
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Configuration-Specific Studies: Elucidate E/Z isomer effects on properties.
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Green Synthesis: Develop biocatalytic routes using engineered lipases.
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Toxicological Profiling: Assess chronic exposure risks in industrial settings.
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